(4-oxo-1H-quinazolin-2-yl)methyl N'-prop-2-enylcarbamimidothioate
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Overview
Description
N-(PROP-2-EN-1-YL){[(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)METHYL]SULFANYL}METHANIMIDAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities, and a prop-2-en-1-yl group, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(PROP-2-EN-1-YL){[(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)METHYL]SULFANYL}METHANIMIDAMIDE typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Prop-2-en-1-yl Group: This step involves the alkylation of the quinazolinone core with prop-2-en-1-yl halides in the presence of a base such as potassium carbonate.
Formation of the Methanimidamide Group: This can be done by reacting the intermediate with thiourea or its derivatives under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(PROP-2-EN-1-YL){[(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)METHYL]SULFANYL}METHANIMIDAMIDE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The prop-2-en-1-yl group can participate in nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Alkyl halides, potassium carbonate, and dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(PROP-2-EN-1-YL){[(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)METHYL]SULFANYL}METHANIMIDAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It may act as an agonist or antagonist at various receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
N-(PROP-2-EN-1-YL){[(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)METHYL]SULFANYL}METHANIMIDAMIDE can be compared with other quinazolinone derivatives:
Similar Compounds: Quinazolinone, 4-oxo-3,4-dihydroquinazoline, and prop-2-en-1-yl derivatives.
Uniqueness: The presence of both the quinazolinone core and the prop-2-en-1-yl group in the same molecule provides unique chemical reactivity and potential biological activities not found in simpler analogs.
Properties
Molecular Formula |
C13H14N4OS |
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Molecular Weight |
274.34 g/mol |
IUPAC Name |
(4-oxo-3H-quinazolin-2-yl)methyl N'-prop-2-enylcarbamimidothioate |
InChI |
InChI=1S/C13H14N4OS/c1-2-7-15-13(14)19-8-11-16-10-6-4-3-5-9(10)12(18)17-11/h2-6H,1,7-8H2,(H2,14,15)(H,16,17,18) |
InChI Key |
DDQJKXKSXMYPGK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN=C(N)SCC1=NC2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
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